molecular formula C9H5NO2 B12898809 Furo[3,2-G]benzoxazole CAS No. 25885-39-6

Furo[3,2-G]benzoxazole

Cat. No.: B12898809
CAS No.: 25885-39-6
M. Wt: 159.14 g/mol
InChI Key: UATAEFFLDHCSJF-UHFFFAOYSA-N
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Description

Benzofuro[6,7-d]oxazole is a heterocyclic compound that features a fused benzofuran and oxazole ring system. This unique structure imparts a range of interesting chemical and biological properties, making it a subject of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[6,7-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-bromoacetophenone, followed by cyclization to form the benzofuran ring. The oxazole ring is then formed through further cyclization reactions .

Industrial Production Methods: Industrial production of Benzofuro[6,7-d]oxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts and continuous flow reactors to ensure efficient and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzofuro[6,7-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzofuro[6,7-d]oxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Benzofuro[6,7-d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzofuro[6,7-d]oxazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: Benzofuro[6,7-d]oxazole is unique due to its fused ring system, which combines the properties of both benzofuran and oxazole. This fusion results in enhanced biological activity and chemical reactivity, making it a valuable compound in various research fields .

Properties

CAS No.

25885-39-6

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[3,2-g][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-7-9(12-5-10-7)8-6(1)3-4-11-8/h1-5H

InChI Key

UATAEFFLDHCSJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CO3)OC=N2

Origin of Product

United States

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